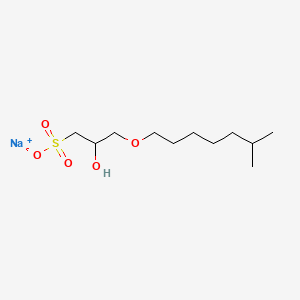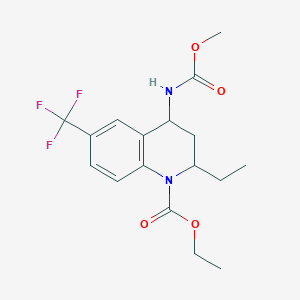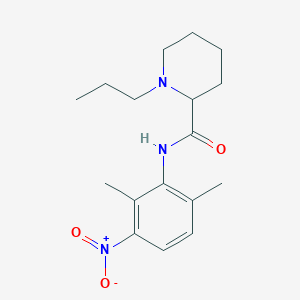
(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethyl-3-nitroaniline and (S)-1-propyl-2-piperidinecarboxylic acid.
Coupling Reaction: The key step involves coupling the amine group of 2,6-dimethyl-3-nitroaniline with the carboxylic acid group of (S)-1-propyl-2-piperidinecarboxylic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental sustainability.
化学反应分析
Types of Reactions
(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products with higher oxidation states.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.
Pathways Involved: The interaction with molecular targets can modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-N-(2,6-Dimethylphenyl)-1-propyl-2-piperidinecarboxamide: Similar structure but lacks the nitro group.
(2S)-N-(3-Nitrophenyl)-1-propyl-2-piperidinecarboxamide: Similar structure but lacks the dimethyl groups.
Uniqueness
(2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propyl-2-piperidinecarboxamide is unique due to the presence of both the nitro group and the dimethyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C17H25N3O3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21) |
InChI 键 |
KRANSHYISPICMC-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12296736.png)

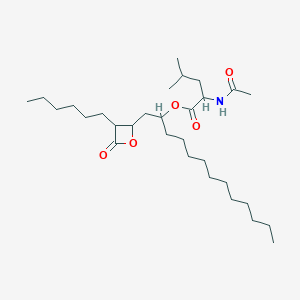
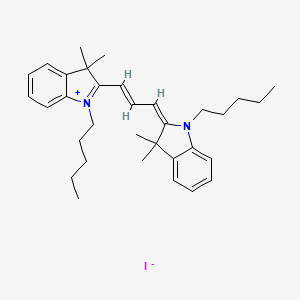

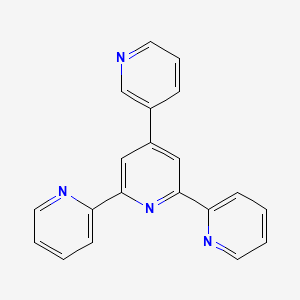

![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)
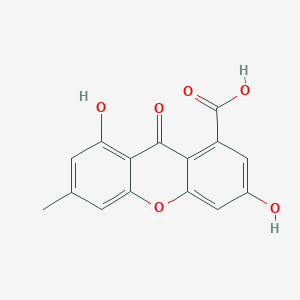
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
